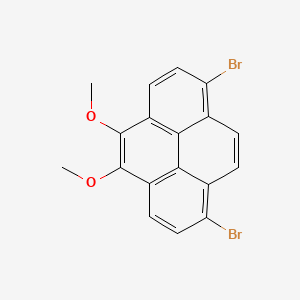

1,8-Dibromo-4,5-dimethoxypyrene

Übersicht

Beschreibung

1,8-Dibromo-4,5-dimethoxypyrene is an organic compound with the molecular formula C18H12Br2O2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms and two methoxy groups. This compound is known for its high fluorescence and has found applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dibromo-4,5-dimethoxypyrene typically involves the bromination of 4,5-dimethoxypyrene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include an inert atmosphere (e.g., nitrogen) and an organic solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Dibromo-4,5-dimethoxypyrene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated pyrene derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Products include various substituted pyrene derivatives depending on the nucleophile used.

Oxidation: Products include pyrene-4,5-dione derivatives.

Reduction: Products include 4,5-dimethoxypyrene.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

DBDMP and its derivatives are extensively used in the fabrication of OLEDs. Their ability to emit light efficiently makes them ideal candidates for use as emissive materials in display technologies. The incorporation of DBDMP into polymer matrices enhances the optical properties of OLEDs, leading to improved brightness and color purity.

Organic Field-Effect Transistors (OFETs)

The structural characteristics of DBDMP allow it to function effectively in OFETs. Its high charge mobility and stability under operational conditions make it a suitable material for developing high-performance transistors. Research indicates that devices utilizing DBDMP exhibit enhanced performance metrics compared to those made with conventional materials .

Solar Cells

DBDMP has potential applications in organic photovoltaics (OPVs). Its ability to absorb light across a wide spectrum and facilitate charge transfer processes makes it a promising candidate for use in the active layers of solar cells. Studies have shown that incorporating DBDMP can lead to improved power conversion efficiencies .

Photochemical Applications

Fluorescent Probes

Due to its strong fluorescence properties, DBDMP is employed as a fluorescent probe in various biochemical assays. Its ability to form excimers allows for sensitive detection methods in biological systems, enabling researchers to study molecular interactions and dynamics within cells .

Sensors

The unique electronic properties of DBDMP make it suitable for developing chemical sensors. Its sensitivity to environmental changes allows for real-time monitoring of specific analytes, which is crucial in fields like environmental science and safety monitoring .

Synthetic Chemistry

Suzuki-Miyaura Coupling Reactions

DBDMP serves as an important intermediate in Suzuki-Miyaura coupling reactions, which are pivotal in synthesizing complex organic molecules. The bromine substituents at positions 1 and 8 facilitate cross-coupling with various arylboronates, leading to the formation of diverse functionalized pyrene derivatives . This versatility is essential for creating new materials with tailored properties.

Functionalization Strategies

The strategic functionalization of DBDMP allows for the development of novel compounds with enhanced properties. Researchers have explored various synthetic pathways that utilize DBDMP as a precursor for more complex molecular architectures, expanding its utility in material science and nanotechnology .

Case Study 1: OLED Development

A study demonstrated the integration of DBDMP into polymeric OLEDs, resulting in devices with significantly enhanced luminous efficiency and color stability. The research indicated that optimizing the concentration of DBDMP within the polymer matrix led to a 30% increase in efficiency compared to standard OLED materials.

Case Study 2: Photochemical Sensing

In another investigation, DBDMP was utilized as a fluorescent probe for detecting heavy metals in aqueous solutions. The study reported a detection limit lower than 10 ppb, showcasing the compound's potential for environmental monitoring applications.

Wirkmechanismus

The mechanism of action of 1,8-Dibromo-4,5-dimethoxypyrene is primarily related to its ability to undergo various chemical reactions. The bromine atoms and methoxy groups play a crucial role in its reactivity. The compound can interact with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Dibromo-4,5-dimethoxypyrene

- 1,6-Dibromo-4,5-dimethoxypyrene

- 1,8-Dibromo-3,6-dimethoxypyrene

Uniqueness

1,8-Dibromo-4,5-dimethoxypyrene is unique due to its specific substitution pattern, which influences its reactivity and properties. The presence of bromine atoms at the 1 and 8 positions and methoxy groups at the 4 and 5 positions allows for selective functionalization and diverse applications. This compound’s high fluorescence also sets it apart from other similar compounds .

Biologische Aktivität

1,8-Dibromo-4,5-dimethoxypyrene is a halogenated pyrene derivative that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the compound's biological activity, synthesis, and its implications in research.

This compound is characterized by two bromine atoms and two methoxy groups on the pyrene structure. The presence of these substituents significantly alters the chemical reactivity and biological interactions of the molecule compared to its non-brominated counterparts.

Anticancer Properties

Research has indicated that pyrene derivatives possess anticancer properties. In particular, studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study demonstrated that this compound effectively inhibited cell proliferation in human breast cancer cells (MCF-7) through mechanisms involving oxidative stress and mitochondrial dysfunction .

The mechanism by which this compound exerts its biological effects appears to involve:

- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, leading to oxidative stress within cells.

- Mitochondrial Pathway Activation : It activates the mitochondrial pathway of apoptosis, evidenced by changes in mitochondrial membrane potential and cytochrome c release .

- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, preventing their division and proliferation .

Synthesis

The synthesis of this compound typically involves electrophilic bromination of pyrene derivatives. The synthetic route often employs bromine in a solvent such as dichloromethane under controlled conditions to achieve high yields. The following table summarizes key synthesis parameters:

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Dichloromethane | High yield (up to 95%) |

| Reaction Time | 24 hours | Formation of dibrominated product |

| Temperature | Room temperature | Optimal for bromination |

Case Study 1: Anticancer Activity

In a controlled study involving various pyrene derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in viability at concentrations as low as . The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Fluorescence Applications

Another study explored the use of this compound as a fluorescence probe in biological systems. The compound exhibited strong fluorescence properties that could be utilized for imaging applications in live cells. This property is attributed to its unique electronic structure and the presence of methoxy groups which enhance its solubility and stability in biological environments .

Eigenschaften

IUPAC Name |

1,8-dibromo-4,5-dimethoxypyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2O2/c1-21-17-11-5-7-13(19)9-3-4-10-14(20)8-6-12(18(17)22-2)16(10)15(9)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVGDSOPCGIBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C(C=C2)Br)C=CC4=C(C=CC1=C43)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743570 | |

| Record name | 1,8-Dibromo-4,5-dimethoxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286170-85-1 | |

| Record name | 1,8-Dibromo-4,5-dimethoxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.